molecular formula C10H14O3 B1602757 2,3-Bis(2-hydroxyethyl)phenol CAS No. 199391-75-8

2,3-Bis(2-hydroxyethyl)phenol

Cat. No. B1602757
Key on ui cas rn: 199391-75-8
M. Wt: 182.22 g/mol
InChI Key: MOJCOBONNUYWSR-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A mixture of 2,3-bis(2-hydroxyethyl)-phenol (1.2 g) and 36% aqueous hydrochloric acid (24 ml) was heated at reflux for 2 h. The mixture was cooled, diluted with water (24 ml) and extracted with ethyl acetate (2×24 ml). The combined extracts were dried (Na2SO4) and the solvent evaporated to give the title compound (1.2 g) as a brown oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[C:9]([CH2:10][CH2:11][OH:12])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:13].Cl>O>[O:13]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][CH2:11][OH:12])[C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OCCC1=C(C=CC=C1CCO)O
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×24 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC=C2CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 111%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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